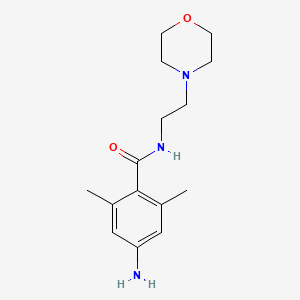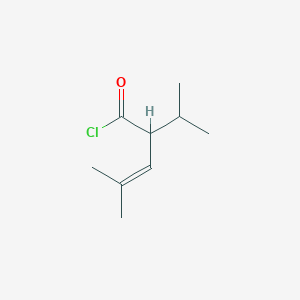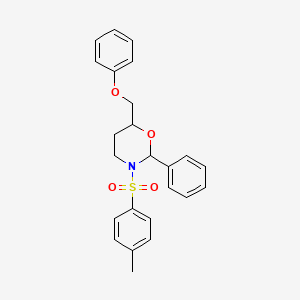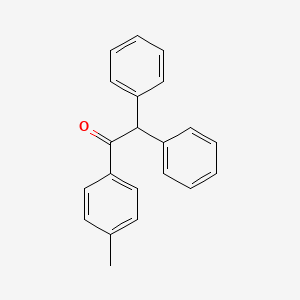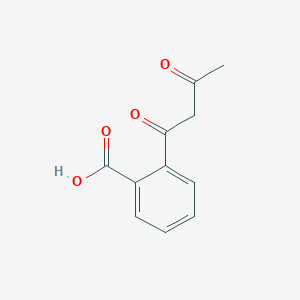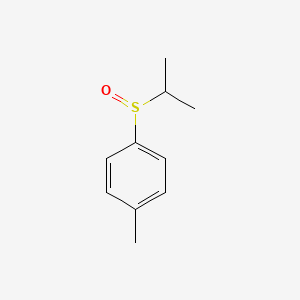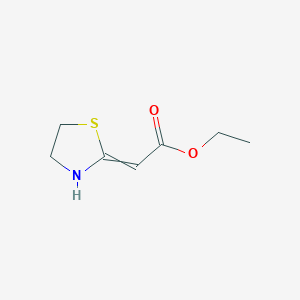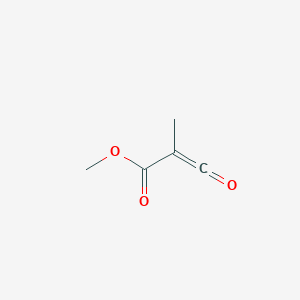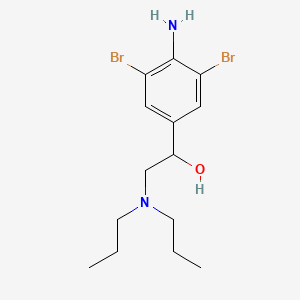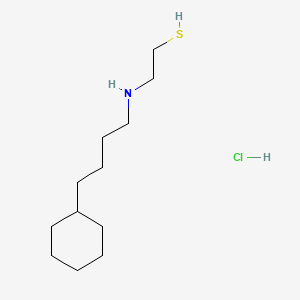
Ethanethiol, 2-((4-cyclohexylbutyl)amino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-((4-cyclohexylbutyl)amino)-, hydrochloride is a chemical compound with the molecular formula C12H26ClNS and a molecular weight of 251.86 g/mol . This compound is known for its unique structure, which includes a thiol group and a cyclohexylbutylamino group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-((4-cyclohexylbutyl)amino)-, hydrochloride typically involves the reaction of ethanethiol with 2-((4-cyclohexylbutyl)amino) compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors. The process is carefully monitored to maintain the quality and consistency of the product. The industrial production methods may also include purification steps, such as crystallization or distillation, to remove impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethiol, 2-((4-cyclohexylbutyl)amino)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include disulfides, sulfonic acids, and various substituted derivatives. These products are often used in further chemical synthesis or as intermediates in the production of other compounds .
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-((4-cyclohexylbutyl)amino)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethanethiol, 2-((4-cyclohexylbutyl)amino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, leading to changes in their activity and function. The amino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ethanethiol, 2-((4-cyclohexylbutyl)amino)-, hydrochloride include:
- Ethanethiol, 2-((4-cyclohexylbutyl)amino)-, sulfate
- Ethanethiol, 2-((4-cyclohexylbutyl)amino)-, nitrate
- Ethanethiol, 2-((4-cyclohexylbutyl)amino)-, phosphate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a thiol and an amino group allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
38920-59-1 |
|---|---|
Molekularformel |
C12H26ClNS |
Molekulargewicht |
251.86 g/mol |
IUPAC-Name |
2-(4-cyclohexylbutylamino)ethanethiol;hydrochloride |
InChI |
InChI=1S/C12H25NS.ClH/c14-11-10-13-9-5-4-8-12-6-2-1-3-7-12;/h12-14H,1-11H2;1H |
InChI-Schlüssel |
JMPRHADHAFNEJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCCCNCCS.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


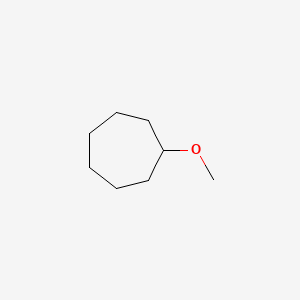
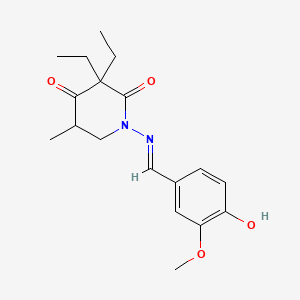
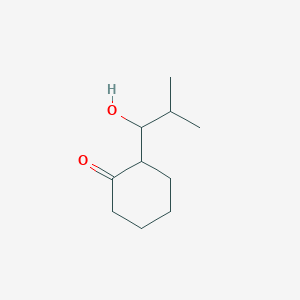
![1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one](/img/structure/B14667775.png)
